molecular formula C9H8Cl2O3 B1422715 Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate CAS No. 35925-27-0

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate

Cat. No. B1422715
CAS RN: 35925-27-0
M. Wt: 235.06 g/mol
InChI Key: CKDHJOAQICCZPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another example is the synthesis of “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)asmino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, which involves condensation of cyanuric chloride with aniline .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies were recorded at the same level of theory .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst for the Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “3-(3,4-Dichloro-Phenyl)-1,1-Dimethyl-Urea” has a molecular weight of 233.099 .

Scientific Research Applications

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be transformed into derivatives that exhibit anti-HIV activity . The presence of the dichlorophenyl group is particularly significant in the structure-activity relationship of these compounds.

Development of Antioxidants

Due to its phenolic structure, Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate may be used in the development of antioxidants. These compounds can protect against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .

Flame Retardants

The dichlorophenyl group in this compound can contribute to the flame-retardant properties of polymers. When incorporated into polymer chains, it can enhance the material’s resistance to ignition and reduce the spread of flames .

Ultraviolet Absorbers

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate could be utilized in the production of ultraviolet (UV) absorbers. These absorbers can protect materials from UV radiation, preventing degradation and extending the life of products such as plastics and coatings .

Agricultural Chemicals

The dichlorophenyl moiety is often found in herbicides and fungicides. This compound could be a key intermediate in the synthesis of agricultural chemicals that help manage pests and diseases affecting crops .

Conducting Polymers

Phenolic compounds are known for their potential in creating conducting polymers. Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate might be used to synthesize polymers with specific electrical properties, useful in electronics and energy storage applications .

Mechanism of Action

The mechanism of action for similar compounds has been explored. For example, 3,4-Dichloromethylphenidate acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor .

Safety and Hazards

Safety data sheets provide information about the potential hazards of similar compounds. For instance, “3-(3,4-Dichloro-Phenyl)-1,1-Dimethyl-Urea” is combustible and can cause skin irritation and serious eye irritation .

Future Directions

The future directions in the study of similar compounds involve further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry . The Suzuki–Miyaura coupling reaction, for instance, is a key tool in the toolbox for chemists .

properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDHJOAQICCZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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